molecular formula C18H18N6O2 B10981417 N-(1H-indol-6-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

N-(1H-indol-6-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

Cat. No.: B10981417
M. Wt: 350.4 g/mol
InChI Key: QUHHUCCUSOUBSX-UHFFFAOYSA-N
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Description

N-(1H-Indol-6-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a heterocyclic compound featuring a triazolo-pyridazine core linked to an indole moiety via a butanamide chain. The 6-methoxy group on the triazolo-pyridazine scaffold likely enhances solubility and modulates electronic properties, while the indole group may contribute to interactions with biological targets such as kinases or receptors.

Properties

Molecular Formula

C18H18N6O2

Molecular Weight

350.4 g/mol

IUPAC Name

N-(1H-indol-6-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

InChI

InChI=1S/C18H18N6O2/c1-26-18-8-7-16-22-21-15(24(16)23-18)3-2-4-17(25)20-13-6-5-12-9-10-19-14(12)11-13/h5-11,19H,2-4H2,1H3,(H,20,25)

InChI Key

QUHHUCCUSOUBSX-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)NC3=CC4=C(C=C3)C=CN4)C=C1

Origin of Product

United States

Biological Activity

N-(1H-indol-6-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, cytotoxicity against various cancer cell lines, and structure-activity relationships (SARs).

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an indole moiety linked to a triazolo-pyridazine scaffold. The molecular formula is C17H19N5O2C_{17}H_{19}N_{5}O_{2} with a molecular weight of 313.37 g/mol. The IUPAC name reflects its intricate design, which is crucial for its biological interactions.

Research indicates that this compound may exert its effects through the inhibition of specific kinases involved in cancer progression. In particular, it has been studied for its inhibitory activity against c-Met kinase, a target implicated in various malignancies.

Inhibition of c-Met Kinase

Studies have shown that derivatives of triazolo-pyridazine can effectively inhibit c-Met kinase activity. For instance, one study reported that a related compound exhibited an IC50 value of 0.090 μM against c-Met kinase, indicating strong inhibitory potential comparable to established inhibitors like Foretinib (IC50 = 0.019 μM) .

Cytotoxicity Studies

Cytotoxicity assays have been performed on several cancer cell lines to evaluate the effectiveness of this compound. Notably, it has shown promising results against:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

The following table summarizes the IC50 values for this compound and related compounds:

CompoundA549 IC50 (μM)MCF-7 IC50 (μM)HeLa IC50 (μM)
This compoundTBDTBDTBD
Compound 12e1.06 ± 0.161.23 ± 0.182.73 ± 0.33

Note: TBD indicates that specific IC50 values for the compound are still under investigation or not yet published.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the indole and triazolo-pyridazine moieties significantly influence biological activity. For example:

  • Substitution Patterns : Variations in methoxy and other substituents on the triazolo-pyridazine ring can enhance binding affinity to c-Met and improve cytotoxicity.
  • Indole Modifications : Changes in the indole structure can affect the compound's ability to penetrate cellular membranes and interact with target proteins.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Study on Triazolo Derivatives : A study demonstrated that triazolo-pyridazine derivatives could induce apoptosis in A549 cells and arrest them in the G0/G1 phase of the cell cycle . This suggests potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features and hypothesized properties of N-(1H-indol-6-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide with related compounds:

Compound Name Core Structure Key Substituents Hypothesized Properties/Biological Relevance Reference
This compound Triazolo[4,3-b]pyridazine Indol-6-yl, methoxy, butanamide linker Potential kinase inhibition due to indole moiety
4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide Triazolo[4,3-b]pyridazine Thiazol-2-yl, methoxy, butanamide linker Enhanced solubility; pyridinyl-thiazol may improve target binding
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives (e.g., compounds 7, 9) Pyrazolo-triazolo-pyrimidine Varied aryl/alkyl groups Isomerization-dependent activity; potential anticancer agents
N-(4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)sulfonamides Pyrrolo-triazolo-pyrazine Bicyclic core, sulfonamide groups High selectivity for kinase targets; improved metabolic stability

Key Observations:

Core Scaffold Differences: The triazolo-pyridazine core in the target compound differs from pyrazolo-triazolo-pyrimidines and pyrrolo-triazolo-pyrazines . These structural variations influence electronic properties and binding pocket compatibility.

Substituent Impact :

  • The indole group in the target compound may engage in π-π stacking or hydrogen bonding with hydrophobic enzyme pockets, whereas the thiazol-2-yl group in ’s analog could enhance solubility via polar interactions .
  • The methoxy group at position 6 of the triazolo-pyridazine is conserved across analogs, suggesting a role in stabilizing the scaffold or modulating electron density .

Synthetic and Stability Considerations :

  • Pyrazolo-triazolo-pyrimidines in undergo isomerization under specific conditions, which may affect their pharmacological profiles . In contrast, the triazolo-pyridazine core in the target compound is less prone to isomerization, suggesting greater stability.
  • Sulfonamide derivatives in exhibit enhanced metabolic stability due to their bicyclic frameworks, whereas the butanamide linker in the target compound may confer flexibility but shorter half-life .

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